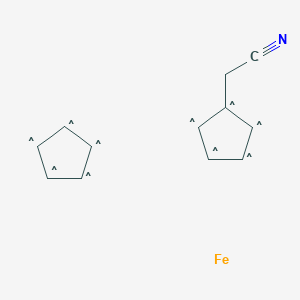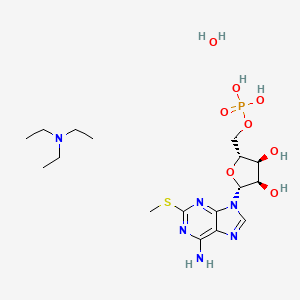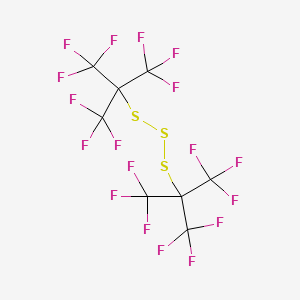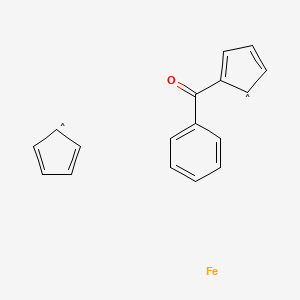![molecular formula C10H15N2O7P B12063164 [(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)
[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxy-5-thymidylic Acid is a derivative of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the absence of a hydroxyl group at the 3 position of the ribose sugar and a phosphate group at the 5 position. It plays a crucial role in various biochemical processes and has significant implications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-5-thymidylic Acid typically involves the selective removal of the hydroxyl group at the 3` position of thymidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. Common reagents used in these reactions include strong reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Industrial Production Methods: Industrial production of 3-Deoxy-5-thymidylic Acid often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions: 3-Deoxy-5-thymidylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Deoxy-5-thymidylic Acid can yield various oxidized derivatives, while reduction can produce fully reduced forms of the compound.
科学研究应用
3-Deoxy-5-thymidylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and as a reagent in chemical reactions.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms, as well as for investigating the role of nucleosides in cellular processes.
Medicine: It is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals and as a component in biochemical assays and diagnostic kits.
作用机制
The mechanism of action of 3-Deoxy-5-thymidylic Acid involves its incorporation into DNA during replication. Due to the absence of the hydroxyl group at the 3` position, it acts as a chain terminator, preventing further elongation of the DNA strand. This property makes it a valuable tool in studying DNA synthesis and as a potential therapeutic agent in antiviral and anticancer treatments.
Molecular Targets and Pathways: 3-Deoxy-5-thymidylic Acid primarily targets DNA polymerases, the enzymes responsible for DNA synthesis. By inhibiting these enzymes, it disrupts the replication process, leading to the termination of DNA strand elongation.
相似化合物的比较
- 2
-Deoxy-5-methyluridine: A similar nucleoside analog with a methyl group at the 5` position. - 3
-Azido-3-deoxythymidine (AZT): A nucleoside analog used as an antiretroviral drug.
Thymidine: The parent compound of 3-thymidylic Acid, containing a hydroxyl group at the 3` position.
Uniqueness: 3-Deoxy-5-thymidylic Acid is unique due to its specific structural modification, which imparts distinct biochemical properties. Unlike thymidine, it lacks the hydroxyl group at the 3` position, making it a potent chain terminator in DNA synthesis. This property distinguishes it from other nucleoside analogs and highlights its potential in scientific research and therapeutic applications.
属性
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,11,13,14)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNRRNJFRREKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)






